6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that features a pyrazolo[1,5-b][1,2,4]triazole core substituted with a tert-butyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolo[1,5-b][1,2,4]triazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-b][1,2,4]triazole derivatives.
Scientific Research Applications
6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the pyrazolo[1,5-b][1,2,4]triazole core can engage in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butyl)-2-phenyl-3H-pyrazolo[1,5-b][1,2,4]triazole: Lacks the nitro group, which may result in different reactivity and biological activity.
6-(tert-Butyl)-2-(4-methylphenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole:
Uniqueness
6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole is unique due to the presence of both the tert-butyl and nitrophenyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
152828-24-5 |
---|---|
Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
6-tert-butyl-2-(4-nitrophenyl)-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C14H15N5O2/c1-14(2,3)11-8-12-15-13(17-18(12)16-11)9-4-6-10(7-5-9)19(20)21/h4-8,16H,1-3H3 |
InChI Key |
IWQDZGAJLRDLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=NC(=NN2N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.